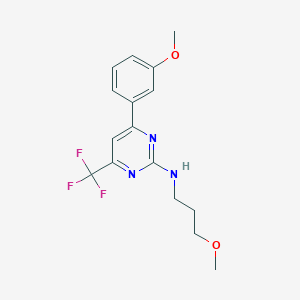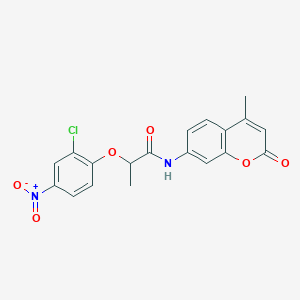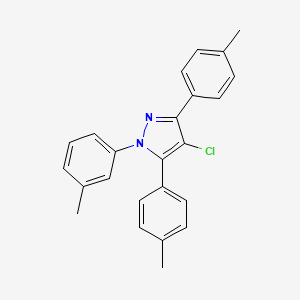![molecular formula C22H18F2N8O3 B10930589 4-[4-(difluoromethoxy)-3-methoxyphenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10930589.png)
4-[4-(difluoromethoxy)-3-methoxyphenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[4-(difluoromethoxy)-3-methoxyphenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene” is a complex organic compound with a unique structure that includes multiple functional groups and heterocyclic rings. Compounds like this are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and build the intricate ring systems. Common synthetic routes may include:
Stepwise construction of the core structure: This might involve cyclization reactions to form the tetracyclic core.
Introduction of functional groups: Methods such as nucleophilic substitution, electrophilic addition, and metal-catalyzed cross-coupling reactions could be used.
Final modifications: Protecting group strategies and selective deprotection steps are often necessary to achieve the final structure.
Industrial Production Methods
Industrial production of such compounds, if applicable, would require optimization of the synthetic route to maximize yield and minimize cost. This might involve:
Scaling up reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Purification processes: Techniques such as crystallization, chromatography, and distillation might be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation and Reduction: These reactions could modify the oxidation state of specific atoms within the molecule.
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions might be possible, depending on the functional groups present.
Cyclization and Rearrangement: These reactions could further modify the ring systems or introduce new rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Metal catalysts like palladium or platinum might be used in cross-coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industrial applications, it could be used in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:
Binding to enzymes: It might inhibit or activate specific enzymes by binding to their active sites.
Interaction with receptors: It could modulate the activity of receptors on cell surfaces, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-[4-(difluoromethoxy)-3-methoxyphenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene: might be compared with other tetracyclic compounds or those containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound might lie in its specific combination of functional groups and ring systems, which could confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C22H18F2N8O3 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
4-[4-(difluoromethoxy)-3-methoxyphenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene |
InChI |
InChI=1S/C22H18F2N8O3/c1-10-15-16(12-7-26-31(2)8-12)17-19-27-18(11-4-5-13(34-22(23)24)14(6-11)33-3)30-32(19)9-25-20(17)35-21(15)29-28-10/h4-9,16,22H,1-3H3,(H,28,29) |
InChI Key |
YKYHICSUUVIMHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C3=C(N=CN4C3=NC(=N4)C5=CC(=C(C=C5)OC(F)F)OC)OC2=NN1)C6=CN(N=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B10930509.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930528.png)
![1-(4-{[4-(2-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10930545.png)


![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazole](/img/structure/B10930555.png)


![N-cyclopropyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10930564.png)
![1-ethyl-3,6-dimethyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930566.png)
![1-(difluoromethyl)-N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10930567.png)
![N-(4-bromophenyl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930568.png)
![N-(3-fluoro-4-methylphenyl)-3-[2-(2-methylpropyl)-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10930569.png)
![Ethyl 4-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-(propylamino)-1,3-thiazole-5-carboxylate](/img/structure/B10930570.png)
